
Chlorhydrate de CC-401
Vue d'ensemble
Description
Le chlorhydrate de CC-401 est un inhibiteur puissant et sélectif de la kinase N-terminale c-Jun (JNK), une protéine kinase impliquée dans divers processus cellulaires tels que l'inflammation, l'apoptose et la différenciation . Il est connu pour sa capacité à bloquer la signalisation de la JNK, ce qui en fait un outil précieux en recherche scientifique, en particulier dans les domaines du cancer et de la fibrose .
Applications De Recherche Scientifique
Diabetes Research
CC-401 has been shown to promote β-cell replication, which is crucial for insulin production in the pancreas. In vitro studies indicate that CC-401 induces β-cell replication through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B. This mechanism enhances the expression of replication-promoting genes while inhibiting the expression of p27Kip1, a known β-cell replication inhibitor . The compound's ability to stimulate human β-cell growth presents a promising avenue for diabetes treatment strategies aimed at restoring functional β-cell mass.
Oncology
In cancer research, CC-401 demonstrates synergistic effects when combined with chemotherapeutic agents. For instance, studies on colon cancer cell lines (HT29 and SW620) have shown that CC-401 enhances DNA damage induced by chemotherapy, leading to increased sensitivity to treatments like oxaliplatin under hypoxic conditions . In vivo experiments using mouse xenograft models have corroborated these findings, indicating that CC-401 not only delays tumor growth but also potentiates the effects of anti-angiogenic therapies such as bevacizumab .
Case Study 1: Diabetes Treatment
A study published in Diabetes explored the role of CC-401 in enhancing human β-cell replication. Researchers found that treatment with CC-401 significantly increased the replication rate of human β-cells in vitro. The study highlighted the compound's potential as a therapeutic agent for diabetes by expanding endogenous β-cell populations, thereby improving insulin secretion capabilities .
Case Study 2: Colon Cancer Therapy
Another investigation focused on the effects of CC-401 in combination with standard chemotherapy regimens for colon cancer. The results showed that CC-401 not only improved response rates in sensitive cell lines but also altered the tumor microenvironment to favor therapeutic efficacy. In particular, combining CC-401 with oxaliplatin resulted in a marked increase in tumor regression compared to oxaliplatin alone .
Mécanisme D'action
Target of Action
CC-401 hydrochloride is a potent inhibitor of all three forms of c-Jun N-terminal kinase (JNK) with a Ki of 25 to 50 nM . It has at least 40-fold selectivity for JNK compared with other related kinases . JNK is a key regulator of several important cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
CC-401 hydrochloride acts by competitively binding to the ATP binding site in the active, phosphorylated form of JNK . This prevents JNK from phosphorylating its various target molecules, such as the amino-terminal activation domain of the transcription factor, c-Jun . The inhibition of JNK signaling leads to a variety of cellular effects, including decreased cellular proliferation .
Biochemical Pathways
CC-401 hydrochloride affects several biochemical pathways. It has been found to induce rodent and human β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This effect was enhanced by simultaneous glycogen synthase kinase–3 β (GSK-3 β) or activin A receptor type II–like kinase/transforming growth factor- β (ALK5/TGF- β) inhibition . Additionally, CC-401 hydrochloride inhibited DYRK1A-dependent phosphorylation/stabilization of the β-cell–replication inhibitor p27 Kip1 .
Pharmacokinetics
It is known that the compound is cell penetrant , suggesting that it can cross cell membranes to reach its intracellular targets. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CC-401 hydrochloride.
Result of Action
The molecular and cellular effects of CC-401 hydrochloride’s action include decreased cellular proliferation and induced β-cell replication . It also inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, CC-401 hydrochloride exhibits synergism in colon cancer cell lines .
Action Environment
It is known that the compound is soluble in water , which could potentially influence its distribution and bioavailability in the body
Analyse Biochimique
Biochemical Properties
CC-401 hydrochloride interacts with JNK, a type of protein kinase involved in various cellular processes . It has at least 40-fold selectivity for JNK compared with other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70) . The nature of these interactions is competitive, as CC-401 hydrochloride binds to the ATP binding site in JNK, resulting in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun .
Cellular Effects
CC-401 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It blocks JNK signaling in the rat obstructed kidney and inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, it exhibits synergism in colon cancer cell lines .
Molecular Mechanism
CC-401 hydrochloride exerts its effects at the molecular level by competitively binding to the ATP binding site in JNK . This results in inhibition of the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun . This inhibition disrupts the normal functioning of JNK, thereby affecting the cellular processes that JNK is involved in .
Temporal Effects in Laboratory Settings
It is known that it has a potent inhibitory effect on JNK, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of CC-401 hydrochloride vary with different dosages in animal models
Metabolic Pathways
Given its role as a JNK inhibitor, it is likely to interact with enzymes or cofactors involved in the JNK signaling pathway .
Méthodes De Préparation
Le chlorhydrate de CC-401 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de l'ajout de chlorhydrate pour améliorer sa solubilité et sa stabilité . La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau indazole.
- Introduction du cycle triazole.
- Attachement du groupe pipéridinoéthoxy.
- Ajout final de chlorhydrate pour former le this compound .
Analyse Des Réactions Chimiques
Le chlorhydrate de CC-401 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents analogues.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur la structure de base, modifiant ainsi ses propriétés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de CC-401 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la JNK. Les composés similaires comprennent :
SP600125 : Un autre inhibiteur de la JNK, mais avec une sélectivité inférieure à celle du this compound.
Tanzisertib (CC-930) : Un inhibiteur puissant de la JNK ayant une activité antifibrotique.
JNK-IN-8 : Un inhibiteur irréversible de la JNK avec une forte sélectivité.
Le this compound se démarque par son profil équilibré de puissance, de sélectivité et de solubilité, ce qui en fait un choix privilégié dans diverses applications de recherche .
Activité Biologique
CC-401 hydrochloride, also known as CC-401, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), which plays a significant role in various cellular processes including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment and diabetes management due to its unique mechanism of action.
CC-401 is classified as an ATP-competitive anthrapyrazolone compound that selectively inhibits all three isoforms of JNK (JNK1, JNK2, and JNK3) with Ki values ranging from 25 to 50 nM. The compound binds to the ATP-binding site of JNK, preventing the phosphorylation of the transcription factor c-Jun, which is crucial for the regulation of genes involved in cell proliferation and survival .
Key Features:
- Selectivity: CC-401 exhibits over 40-fold selectivity for JNK compared to other kinases such as p38 and ERK .
- Inhibition Effects: In vitro studies show that CC-401 can inhibit sorbitol-induced phosphorylation of c-Jun in a dose-dependent manner without affecting the phosphorylation of JNK itself .
Anticancer Activity
CC-401 has been extensively studied for its anticancer properties. In preclinical models, it has demonstrated synergistic effects when combined with chemotherapy agents like oxaliplatin and bevacizumab, particularly in colon cancer cell lines such as HT29 and SW620. The combination therapy resulted in enhanced DNA damage and delayed tumor growth in xenograft models .
Table 1: Summary of Anticancer Activity Studies
Study Type | Model | Treatment | Outcome |
---|---|---|---|
In Vitro | Colon cancer cell lines | CC-401 + Oxaliplatin | Increased DNA damage |
In Vivo | Mouse xenografts | CC-401 + Bevacizumab | Tumor growth delay |
Combination Therapy | HT29-derived xenografts | CC-401 + Chemotherapy | Enhanced efficacy against tumors |
β-Cell Replication
Recent studies have revealed that CC-401 promotes β-cell replication through inhibition of dual-specificity tyrosine phosphorylation-regulated kinases (DYRK) 1A and 1B. This effect is particularly notable in rodent models and human β-cells, suggesting a potential application for diabetes treatment by expanding endogenous β-cell populations .
Table 2: Effects on β-Cell Replication
Cell Type | Mechanism | Result |
---|---|---|
Rodent β-cells | DYRK1A/B inhibition | Induction of β-cell replication |
Human β-cells | DYRK1A/B inhibition | Enhanced replication via NFAT pathway modulation |
Case Study 1: Combination Therapy in Colon Cancer
In a study involving HT29-derived mouse xenografts, mice treated with CC-401 alongside oxaliplatin showed a significant delay in tumor growth compared to control groups. The treatment regimen included intraperitoneal injections of CC-401 at 25 mg/kg every three days, combined with oxaliplatin administered weekly .
Case Study 2: Diabetes Management
In vitro assays demonstrated that CC-401 effectively increased the expression of replication-promoting genes while inhibiting the activity of p27Kip1, a known inhibitor of cell cycle progression in β-cells. This dual action supports the potential use of CC-401 in therapeutic strategies aimed at enhancing β-cell function in diabetic patients .
Propriétés
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVXKYKWOUGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.